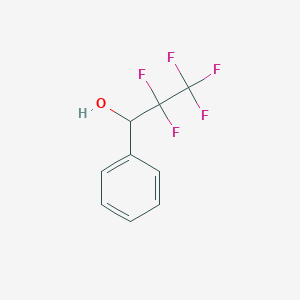
2,2,3,3,3-Pentafluoro-1-phenylpropan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2,3,3,3-Pentafluoro-1-propanol is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It has been used as an alternative cleaning agent for chlorofluorocarbon . It has also been used as a derivatization reagent in the detection of certain compounds in human and rat plasma by GC-MS .
Molecular Structure Analysis
The molecular formula of 2,2,3,3,3-Pentafluoro-1-propanol is C3H3F5O, and its molecular weight is 150.05 . The structure includes a propanol group with five fluorine atoms attached, making it a fluorinated compound .Chemical Reactions Analysis
2,2,3,3,3-Pentafluoro-1-propanol has been used in the preparation of trifluoromethyl ynamines, which in turn converted aldehydes to α-trifluoromethyl-α,β-unsaturated amides .Physical And Chemical Properties Analysis
2,2,3,3,3-Pentafluoro-1-propanol is a liquid at room temperature. It has a refractive index of 1.288 (lit.) and a density of 1.505 g/mL at 25 °C (lit.) . It boils at 80 °C/748 mmHg (lit.) .Applications De Recherche Scientifique
Hydrogen Bonding and Radical Persistency
- Hydrogen Bonding Effects: The formation of hydrogen-bonding complexes with similar compounds (e.g., 1,1,1,3,3,3-hexafluoro-2-phenylpropan-2-ol) has shown significant effects on the persistency of sec-alkyl peroxy radicals. These complexes exhibit increased lifetimes and changes in g-values, highlighting the role of hydrogen bonding in radical stability (Mugnaini & Lucarini, 2007).
Catalysis in Organic Synthesis
- Catalytic Applications: Optically pure 1,3-diols, structurally related to 2,2,3,3,3-Pentafluoro-1-phenylpropan-1-ol, have been employed as catalysts in asymmetric additions of diethylzinc to aromatic aldehydes, demonstrating high enantiomeric excesses and potential for stereoselective synthesis (Sarvary et al., 2002).
Antimicrobial Effects
- Inhibitory Action Against Bacteria: Compounds like 3-phenylpropan-1-ol, closely related to this compound, have been studied for their inhibitory effects on Pseudomonas aeruginosa, suggesting potential antimicrobial applications (Richards & McBride, 1973).
Chemical Synthesis and Reactions
- Synthesis and Chemical Transformations: The synthesis and chemical behaviors of related fluorinated compounds, such as 1,1,1,3,3,3-hexafluoro-2-phenylpropane and 2-phenylperfluoropropene, have been explored, providing insights into reaction conditions and potential applications in organic synthesis (Bhadury et al., 1997).
Spectroscopic Analysis
- Spectroscopic Studies: The study of closely related compounds like (1S,2R)-2-amino-1-phenylpropan-1-ol using techniques like FT-IR, FT-Raman, and UV-Visible spectroscopy has provided valuable information on molecular structure and dynamics. Such studies are crucial for understanding the properties of this compound and its derivatives (Charanya et al., 2017).
Conformational Studies in Complexes
- Ligand Conformational Analysis: Research on complexes containing ligands similar to this compound has shed light on the influence of ligand conformers on the properties of these complexes, including their biological activities (Efimenko et al., 2009).
Diffusion and Molecular Dynamics
- Diffusion Studies: Investigating the diffusion coefficients of fluorinated surfactants, including compounds like 2,2,3,3,3-pentafluoropropan-1-ol, in water through experimental and computational methods provides essential data for understanding their behavior in aqueous environments (Pereira et al., 2014).
Safety and Hazards
Mécanisme D'action
Target of Action
It’s known that this compound has been used as a derivatization reagent in the detection of various biochemical compounds .
Mode of Action
As a derivatization reagent, 2,2,3,3,3-Pentafluoro-1-phenylpropan-1-ol interacts with its targets (such as L-tryptophan, L-kynurenine, serotonin, and quinolinic acid) to form derivatives that can be detected by gas chromatography-mass spectrometry (GC-MS) . The resulting changes include the formation of derivatives that are more volatile, thermally stable, and suitable for GC-MS analysis.
Result of Action
The primary result of the action of this compound is the formation of derivatives that can be detected by GC-MS . This facilitates the study of various biochemical compounds and their roles in human and rat plasma .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors such as temperature, pH, and the presence of other chemicals. As a laboratory reagent, it should be stored under appropriate conditions to maintain its stability and effectiveness .
Propriétés
IUPAC Name |
2,2,3,3,3-pentafluoro-1-phenylpropan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F5O/c10-8(11,9(12,13)14)7(15)6-4-2-1-3-5-6/h1-5,7,15H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBTHMWQTLWZQKH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C(C(F)(F)F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


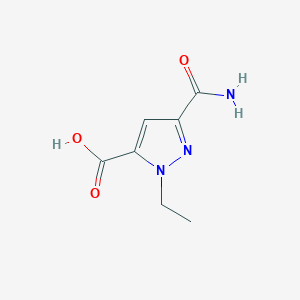
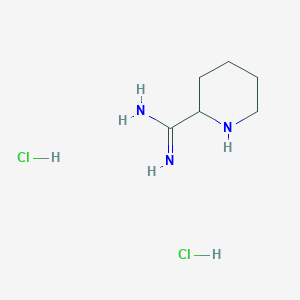
![6-(4-Butylphenyl)-4-methyl-2-prop-2-enyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)

![3-phenyl-4H-pyrido[2,3-e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B2948320.png)
![3-cyclopentyl-N-(2-(4-fluorophenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)propanamide](/img/structure/B2948323.png)
![9-(2,5-dimethoxyphenyl)-6-phenyl-5,6,7,9-tetrahydrotetrazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2948325.png)
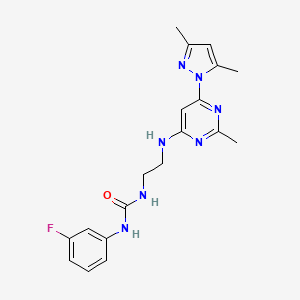

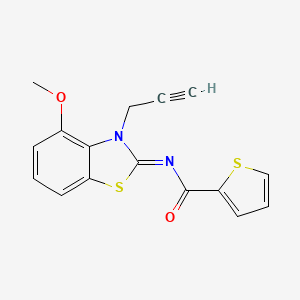
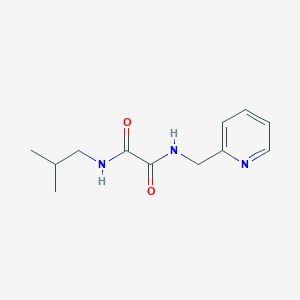

![N-(3-(Tert-butyl)-1-methyl-4-oxoindeno[2,3-D]pyrazol-6-YL)((3-(trifluoromethyl)phenyl)amino)formamide](/img/structure/B2948334.png)